![molecular formula C8H11Cl2N3O4S B13075219 1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid CAS No. 1394042-28-4](/img/structure/B13075219.png)
1-[(3,4-Dichlorophenyl)methyl]guanidine,sulfuricacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]guanidine, sulfuric acid typically involves the reaction of 3,4-dichlorobenzyl chloride with guanidine in the presence of a suitable solvent and catalyst . The reaction conditions often include elevated temperatures and controlled pH levels to ensure optimal yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
1-[(3,4-Dichlorophenyl)methyl]guanidine, sulfuric acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted guanidines and their derivatives .
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Dichlorophenyl)methyl]guanidine, sulfuric acid has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]guanidine, sulfuric acid involves its interaction with specific molecular targets and pathways. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates . This mechanism is similar to that of other guanidine derivatives, which are used to treat muscle weakness and fatigue associated with certain medical conditions .
Vergleich Mit ähnlichen Verbindungen
1-[(3,4-Dichlorophenyl)methyl]guanidine, sulfuric acid can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-3-methylurea: This compound has a similar structure but differs in its functional groups and chemical properties.
1,3-Diphenylguanidine: Another related compound used in the manufacture of rubber and other polymers.
Eigenschaften
CAS-Nummer |
1394042-28-4 |
|---|---|
Molekularformel |
C8H11Cl2N3O4S |
Molekulargewicht |
316.16 g/mol |
IUPAC-Name |
2-[(3,4-dichlorophenyl)methyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C8H9Cl2N3.H2O4S/c9-6-2-1-5(3-7(6)10)4-13-8(11)12;1-5(2,3)4/h1-3H,4H2,(H4,11,12,13);(H2,1,2,3,4) |
InChI-Schlüssel |
QVKHHYVWLTZNCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CN=C(N)N)Cl)Cl.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


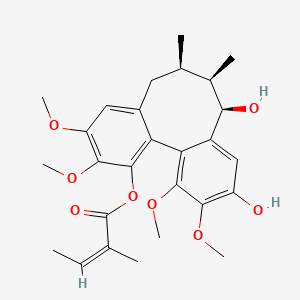
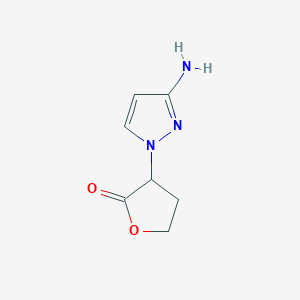
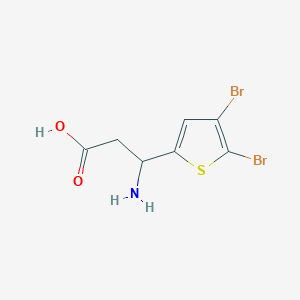

![[2-(3-amino-4-methyl-1H-pyrazol-1-yl)acetyl]urea](/img/structure/B13075186.png)
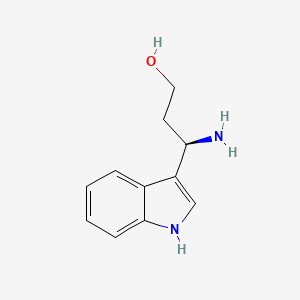
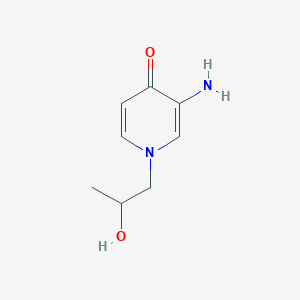
![2-amino-4-(4-methoxyphenyl)-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B13075209.png)
![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine](/img/structure/B13075216.png)

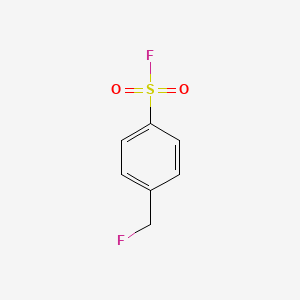
![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)
